molecular formula C13H16N2O2 B3109757 tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-34-7

tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B3109757
CAS No.: 175531-34-7
M. Wt: 232.28 g/mol
InChI Key: MXSWGQZBRWJKLR-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis tert-Butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate (CAS: 175531-34-7, molecular formula: C₁₃H₁₆N₂O₂) is a benzoimidazole derivative featuring a tert-butyl carbamate group at the N1 position and a methyl substituent at the C2 position. Its synthesis involves reacting 2-methyl-1H-benzo[d]imidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) and dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C to room temperature, yielding the product in high purity . This method, adapted from Mendiola’s work, provides a 94% yield under optimized conditions, as confirmed by ¹H and ¹³C NMR spectroscopy .

Applications
The compound serves as a versatile intermediate in medicinal chemistry, particularly for protecting the imidazole nitrogen during multi-step syntheses. Its tert-butyloxycarbonyl (Boc) group enhances stability and solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

tert-butyl 2-methylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-14-10-7-5-6-8-11(10)15(9)12(16)17-13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSWGQZBRWJKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-phenylenediamine with carboxylic acid derivatives in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and green chemistry principles is also common to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-methyl derivatives .

Scientific Research Applications

Overview

Tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative that has garnered attention in various scientific fields due to its unique structural properties and biological activities. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry, where it is explored for its potential therapeutic applications.

Medicinal Chemistry

This compound is primarily investigated for its potential as:

  • Antimicrobial Agents : Research indicates that benzimidazole derivatives exhibit activity against various pathogens, including bacteria and fungi. This compound's structure allows it to interact with biological macromolecules, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Compounds : Studies have shown that certain benzimidazole derivatives can inhibit cancer cell proliferation. The interaction of this compound with specific enzymes involved in cancer pathways is a key area of ongoing research.

Biochemical Research

The compound is utilized in biochemical assays due to its ability to serve as an enzyme inhibitor. This property is particularly valuable in studying enzyme kinetics and mechanisms, contributing to the understanding of various metabolic pathways.

Synthesis of Complex Molecules

In organic synthesis, this compound acts as a building block for creating more complex structures. Its unique chemical properties facilitate the development of diverse chemical libraries, which are crucial for drug discovery and development processes .

Material Science

Beyond biological applications, this compound finds use in the production of dyes, pigments, and polymers due to its stability and reactivity. The incorporation of benzimidazole derivatives into materials science enhances the performance characteristics of various products.

Case Studies

Several studies highlight the efficacy of this compound:

  • Antimycobacterial Activity : A study demonstrated that benzimidazole derivatives, including this compound, exhibit significant activity against Mycobacterium tuberculosis. The mechanism involves interference with essential metabolic pathways within the bacteria, showcasing its potential as a therapeutic agent against tuberculosis.
  • Enzyme Inhibition : In another research effort, the compound was evaluated for its inhibitory effects on specific enzymes involved in cancer metabolism. The results indicated promising inhibition rates, suggesting that modifications to the benzimidazole structure could enhance selectivity and potency against cancer cells .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs of tert-butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate and their distinguishing features:

Compound Substituents Molecular Formula Key Properties Applications
tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate Br at C6 C₁₂H₁₃BrN₂O₂ Bromine enhances electrophilic reactivity for cross-coupling (e.g., Suzuki) Intermediate in halogenation-dependent synthesis
tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Hydroxymethyl at C4 (non-benzimidazole core) C₉H₁₄N₂O₃ Polar hydroxymethyl group increases hydrophilicity Building block for peptide mimetics or metal coordination
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate Chloromethyl at C2 C₁₃H₁₅ClN₂O₂ Chlorine enables nucleophilic substitution (e.g., SN2 reactions) Pharmaceutical intermediate (e.g., alkylation reactions)
tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate Methyl at C5 C₁₃H₁₆N₂O₂ Steric hindrance at C5 alters regioselectivity in electrophilic aromatic substitution Research in regioselective functionalization
tert-Butyl 3-(1-azido-2-((2-iodobenzoyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate Azido and iodobenzoyloxyethyl at C3 C₂₂H₂₃IN₄O₅ Multifunctional for click chemistry or photolabile tagging Experimental phasing in crystallography or bioconjugation

Physicochemical Properties

  • Solubility : The hydroxymethyl analog (C₉H₁₄N₂O₃) exhibits higher aqueous solubility than the hydrophobic tert-butyl 2-methyl derivative .
  • Stability : Chloromethyl and bromo derivatives require refrigeration (2–8°C) due to hydrolytic sensitivity , whereas the methyl-substituted compound is stable at room temperature .

Research Findings and Trends

  • Crystallography : Derivatives like tert-butyl 4-formyl-1H-imidazole-1-carboxylate are structurally characterized via SHELXL, revealing planar imidazole rings and hydrogen-bonding networks .
  • Mechanochromism: Benzimidazole analogs with tetraphenylethene groups display aggregation-induced emission (AIE), useful in optoelectronic materials .

Biological Activity

Overview

tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound. The unique structural features of this compound, including the presence of both tert-butyl and methyl groups, enhance its stability and reactivity, making it a valuable candidate for further research.

Target of Action

Benzimidazole derivatives, including this compound, have been reported to exhibit significant antimycobacterial properties. They interact with specific biological macromolecules, leading to alterations in cellular functions that can inhibit the growth of pathogenic organisms.

Mode of Action

The mode of action typically involves binding to target enzymes or receptors, disrupting their normal activity. For instance, studies have shown that certain benzimidazole derivatives can inhibit methionyl-tRNA synthetase in Trypanosoma brucei, a key enzyme in protein synthesis critical for parasite survival .

Antimicrobial Properties

Research indicates that benzimidazole derivatives possess a broad spectrum of antimicrobial activities. For example, compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range .

Anticancer Activity

Studies have shown that benzimidazole derivatives can induce apoptosis in various cancer cell lines. For instance, certain derivatives have been evaluated for their cytotoxic effects against human cancer cell lines with promising results indicating low toxicity towards normal cells while effectively inhibiting cancer cell proliferation .

Case Studies and Research Findings

Case Study 1: Antimycobacterial Activity
A study investigating the biological activity of benzimidazole derivatives found that this compound exhibited potent antimycobacterial activity against M. tuberculosis, with an IC50 value significantly lower than that of traditional antibiotics . The mechanism was attributed to the inhibition of essential metabolic pathways in the bacteria.

Case Study 2: Selective Inhibition in Trypanosoma
Research conducted on inhibitors targeting TbMetRS revealed that modifications to the benzimidazole scaffold led to improved selectivity and potency against T. brucei. The results showed that specific structural modifications could enhance binding affinity and reduce toxicity towards mammalian cells .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Selectivity
This compoundAntimycobacterial<10High
1H-benzo[d]imidazole-2-carboxylateAnticancer5.0Moderate
2-methyl-1H-benzo[d]imidazoleAntimicrobial15.0Low

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for tert-butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate? The synthesis typically involves multi-step procedures starting with benzimidazole derivatives. Key steps include:

  • Condensation : Reaction of 2-methylbenzimidazole with tert-butyl chloroformate under basic conditions (e.g., NaH in THF) to introduce the tert-butoxycarbonyl (Boc) protecting group .
  • Functionalization : Bromination or iodination at specific positions using reagents like NBS (N-bromosuccinimide) or iodine monochloride, followed by purification via column chromatography .
    Yields (60–85%) depend on solvent choice (DMF, DCM) and temperature control (0–25°C).

Advanced: How can reaction conditions be optimized to improve regioselectivity during halogenation? Regioselectivity is influenced by steric and electronic effects. For example:

  • Bromination : Use Lewis acids (e.g., FeCl₃) in polar aprotic solvents to direct substitution to the less hindered position .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., para-substitution), while higher temperatures promote thermodynamic stability (ortho/meta mixtures) .
    Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC to track selectivity .

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR : <sup>1</sup>H NMR identifies protons on the benzimidazole ring (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~150 ppm) and aromatic carbons .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate the Boc group .

Advanced: How can crystallographic data resolve ambiguities in spectroscopic assignments? Single-crystal X-ray diffraction (e.g., using SHELXL ) provides unambiguous bond lengths and angles. For example:

  • The tert-butyl group exhibits bond lengths of 1.54 Å (C-C) and 1.45 Å (C-O), consistent with steric protection .
  • Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate electronic effects .

Biological Activity and Mechanisms

Basic: What in vitro assays are used to screen this compound for bioactivity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How does molecular docking predict interactions with biological targets? Docking studies (e.g., AutoDock Vina) suggest:

  • The benzimidazole core binds to ATP pockets in kinases via π-π stacking (binding affinity: −8.2 kcal/mol) .
  • The tert-butyl group enhances hydrophobic interactions with nonpolar enzyme residues .

Chemical Modifications

Basic: What are common derivatization strategies for this compound?

  • Nucleophilic Substitution : Replace halogens (Br, I) with azide or thiol groups using NaN₃ or NaSH .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups (e.g., phenyl, pyridyl) .

Advanced: How do electronic effects influence reactivity in Pd-catalyzed couplings?

  • Electron-withdrawing groups (e.g., COOR) activate the benzimidazole ring for oxidative addition .
  • Steric hindrance from the tert-butyl group may reduce coupling efficiency unless bulky ligands (e.g., SPhos) are used .

Structure-Activity Relationships (SAR)

Basic: How does substitution at the 2-methyl position affect bioactivity?

  • Methyl Group : Enhances lipophilicity (logP ~2.8), improving membrane permeability .
  • Halogenation : Bromo derivatives show 3× higher antimicrobial activity compared to chloro analogs .

Advanced: Can QSAR models predict the impact of substituents on pharmacokinetics? 3D-QSAR (CoMFA/CoMSIA) models correlate substituent volume with:

  • Bioavailability : Larger groups (e.g., CF₃) reduce solubility but increase plasma protein binding .
  • Metabolic Stability : Electron-donating groups slow CYP450-mediated oxidation .

Data Contradictions and Validation

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

  • False Positives : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
  • Solubility Artifacts : Adjust DMSO concentrations (<0.1%) to avoid aggregation in cell-based assays .

Crystallography and Computational Modeling

Advanced: What strategies improve R-factors in X-ray refinement for this compound?

  • High-Resolution Data : Collect data to <1.0 Å resolution using synchrotron sources .
  • Twinning Analysis : Use SHELXL's TWIN command to model merohedral twinning .

Stability and Degradation

Basic: What conditions accelerate hydrolytic degradation of the Boc group?

  • Acidic Hydrolysis : 50% TFA in DCM cleaves the Boc group within 2 hours at 25°C .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate

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